molecular formula C12H12N2O2S2 B5372703 N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide

N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide

Cat. No. B5372703
M. Wt: 280.4 g/mol
InChI Key: IAAVEJBBTXOGJV-RAXLEYEMSA-N
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Description

N-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide, also known as TEBSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. TEBSH is a hydrazone derivative that possesses various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In addition, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to possess antiviral activity against certain viruses, such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).

Advantages and Limitations for Lab Experiments

N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily purified by recrystallization. In addition, it possesses various biological activities, making it a useful tool for studying the mechanisms of action of different molecular targets. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, it has not been extensively studied in vivo, so its potential toxicity and pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of this compound as a potential anticancer agent, either alone or in combination with other drugs. Furthermore, the study of this compound as a potential antiviral agent could lead to the development of new treatments for viral infections. Finally, the investigation of the pharmacokinetic properties and toxicity of this compound in vivo could provide valuable information for its potential clinical use.

Synthesis Methods

N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide can be synthesized using various methods. One of the most commonly used methods involves the condensation reaction between 2-thiophenecarboxaldehyde and benzenesulfonylhydrazide in the presence of an acid catalyst. The reaction proceeds under reflux in ethanol, and the resulting product is purified by recrystallization. Other methods involve the use of different aldehydes or sulfonylhydrazides as starting materials.

Scientific Research Applications

N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In addition, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-10(12-8-5-9-17-12)13-14-18(15,16)11-6-3-2-4-7-11/h2-9,14H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVEJBBTXOGJV-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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